molecular formula C9H14O3 B6278533 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid CAS No. 1378746-32-7

2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid

Cat. No.: B6278533
CAS No.: 1378746-32-7
M. Wt: 170.21 g/mol
InChI Key: IVGZHAOAAATSEE-UHFFFAOYSA-N
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Description

Contextualization of Bicyclo[2.2.1]heptane Scaffolds in Modern Organic Chemistry

The bicyclo[2.2.1]heptane system, commonly known as the norbornane (B1196662) skeleton, is a bridged bicyclic hydrocarbon. Its rigid, cage-like structure imparts a high degree of conformational stability and stereochemical control, making it an invaluable tool in asymmetric synthesis and medicinal chemistry. The defined spatial arrangement of substituents on the norbornane framework allows for the precise orientation of functional groups, which is crucial for studying reaction mechanisms and designing molecules with specific biological activities.

This scaffold is a privileged structure found in numerous natural products and pharmaceutical agents. The inherent strain in the bicyclic system can also be exploited in various chemical transformations. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is a critical area of research for the target-oriented and diversity-oriented synthesis of biologically significant molecules.

Significance of Hydroxyacetic Acid Functionality in Synthetic Targets and Intermediates

The hydroxyacetic acid moiety, also known as glycolic acid, is the smallest α-hydroxy acid. Its dual functionality, comprising a hydroxyl group and a carboxylic acid, makes it a versatile building block in organic synthesis. The hydroxyl group can act as a nucleophile or be further functionalized, while the carboxylic acid provides a handle for amide bond formation, esterification, or reduction.

This functionality is a key feature in many biologically active compounds and is often used as an intermediate in the synthesis of more complex molecules. For instance, α-hydroxy acids are precursors to a range of pharmaceutically important chiral synthons. The presence of both a hydrogen-bond donor (hydroxyl) and a hydrogen-bond acceptor (carbonyl) in close proximity allows for the formation of stable intramolecular and intermolecular hydrogen bonds, influencing the conformation and reactivity of the molecule.

Overview of Academic Research Trajectories for 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic Acid

Direct academic research focusing specifically on this compound is not extensively documented in publicly available literature. However, based on the well-established chemistry of its components, its research trajectory can be inferred to lie in several key areas.

A primary focus would be its synthesis . A plausible and efficient method for the preparation of this compound is the Reformatsky reaction . wikipedia.org This reaction involves the condensation of a ketone, in this case, norcamphor (B56629) (bicyclo[2.2.1]heptan-2-one), with an α-halo ester, such as ethyl bromoacetate, in the presence of metallic zinc. The resulting β-hydroxy ester can then be hydrolyzed to yield the target α-hydroxy acid.

Table 1: Plausible Synthetic Route via Reformatsky Reaction

StepReactantsReagentsProduct
1Bicyclo[2.2.1]heptan-2-one, Ethyl bromoacetateZinc, Solvent (e.g., THF, Benzene)Ethyl 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetate
2Ethyl 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetateAcid or Base HydrolysisThis compound

Another research avenue would be the exploration of its stereochemistry . The molecule possesses multiple chiral centers, leading to the possibility of several stereoisomers. Research would likely involve the development of stereoselective synthetic routes to access specific isomers and the investigation of their distinct properties. For instance, the related stereoisomer [(1S,2R,4R)-2-Hydroxybicyclo[2.2.1]hept-2-yl]acetic acid is a known compound with a defined stereochemistry.

Finally, the applications of this compound would be a significant area of investigation. Given its structure, it could serve as a chiral building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. The rigid bicyclic scaffold combined with the functional handle of the hydroxyacetic acid side chain makes it an attractive starting material for the construction of compounds with potential biological activity.

Table 2: General Properties of this compound (Inferred)

PropertyValue
Molecular FormulaC₉H₁₄O₃
Molecular Weight170.21 g/mol
Functional GroupsHydroxyl (-OH), Carboxylic Acid (-COOH)
Core StructureBicyclo[2.2.1]heptane
Expected SolubilitySoluble in polar organic solvents
Potential ApplicationsChiral building block, Intermediate in organic synthesis

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)5-9(12)4-6-1-2-7(9)3-6/h6-7,12H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGZHAOAAATSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901148
Record name NoName_222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Hydroxybicyclo 2.2.1 Heptan 2 Yl Acetic Acid and Its Analogs

Retrosynthetic Analysis and Key Disconnections for Bicyclo[2.2.1]heptane Derivatives

A retrosynthetic analysis of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid reveals two primary strategic disconnections. The most fundamental disconnection lies within the bicyclo[2.2.1]heptane core itself, which is classically disconnected via a Diels-Alder reaction. nih.govacs.orgnih.govacs.org This powerful cycloaddition provides a direct route to the bicyclic framework, often with a high degree of stereocontrol. The diene component is typically a cyclopentadiene (B3395910) derivative, while the dienophile can vary, allowing for the introduction of initial functionality.

The second key disconnection involves the bond between the C2 carbon of the bicyclic system and the hydroxyacetic acid moiety. A logical precursor for this functionality is a ketone at the C2 position, namely bicyclo[2.2.1]heptan-2-one (norcamphor). This disconnection suggests a forward-synthesis approach involving a nucleophilic addition of a carboxymethyl equivalent to the carbonyl group of norcamphor (B56629). This strategy allows for the concurrent formation of the tertiary alcohol and the carbon-carbon bond of the acetic acid side chain.

Stereoselective and Enantioselective Approaches to the Bicyclic Core

Asymmetric Synthesis Strategies (e.g., Chiral Auxiliaries, Organocatalysis, Biocatalysis)

The Diels-Alder reaction is a cornerstone for establishing the stereochemistry of the bicyclo[2.2.1]heptane skeleton. nih.govacs.org Several asymmetric strategies have been developed to control the facial selectivity of this cycloaddition.

Chiral Auxiliaries: The attachment of a chiral auxiliary to the dienophile is a well-established method for inducing asymmetry in Diels-Alder reactions. nih.govthieme-connect.comwikipedia.orgrsc.org These auxiliaries create a chiral environment that directs the approach of the diene to one face of the dienophile, leading to the preferential formation of one enantiomer of the product. After the reaction, the auxiliary can be cleaved and ideally recycled. A variety of chiral auxiliaries have been successfully employed in the synthesis of bicyclo[2.2.1]heptane derivatives. nih.gov

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for enantioselective synthesis. acs.orgrsc.orgprinceton.eduthieme-connect.comacs.org Chiral secondary amines, such as proline and its derivatives, can catalyze Diels-Alder reactions by forming a chiral iminium ion with an α,β-unsaturated aldehyde dienophile. acs.orgprinceton.edu This activation lowers the LUMO of the dienophile and provides a chiral environment, leading to high enantioselectivities. This approach offers the advantage of using small, metal-free organic molecules as catalysts. acs.orgprinceton.edu

Biocatalysis: Biocatalytic methods, particularly the use of enzymes, offer another avenue for accessing enantiomerically pure bicyclo[2.2.1]heptane derivatives. researchgate.netrsc.orgacs.orgcdnsciencepub.commdpi.com Lipases are commonly used for the kinetic resolution of racemic mixtures of bicyclic alcohols or esters. researchgate.net This involves the selective acylation or hydrolysis of one enantiomer, allowing for the separation of the two. While not a direct asymmetric synthesis of the core, biocatalytic resolution is a highly effective method for obtaining chiral building blocks.

Diastereoselective Control in Functionalization Reactions

Once the chiral bicyclic core is established, subsequent functionalization reactions must be controlled to achieve the desired diastereomer. In the context of synthesizing this compound from a norcamphor derivative, the key step is the nucleophilic addition to the carbonyl group. The rigid, sterically hindered nature of the bicyclo[2.2.1]heptane system plays a crucial role in directing the approach of the nucleophile. cerritos.edulibretexts.orglibretexts.orgwpmucdn.comyoutube.com

The exo and endo faces of norcamphor are diastereotopic. Generally, nucleophilic attack is favored from the less sterically hindered exo face. cerritos.edu This inherent facial bias can be exploited to control the stereochemistry at the newly formed tertiary alcohol center. The choice of reagent and reaction conditions can further influence the diastereoselectivity of this addition.

Direct and Convergent Synthetic Routes to the Target Compound

With a stereochemically defined bicyclic ketone in hand, the focus shifts to the introduction of the hydroxyacetic acid moiety at the C2 position. Convergent strategies, where both the hydroxyl and the acetic acid functionalities are introduced in a single step, are often more efficient.

Strategies for Carbon-Carbon Bond Formation at the Bicyclic System

The formation of the carbon-carbon bond between the bicyclic core and the acetic acid side chain can be achieved through several methods. The Reformatsky reaction is a particularly attractive option. nih.gov This reaction involves the treatment of a ketone, in this case, a norcamphor derivative, with an α-halo ester and a metal, typically zinc. The organozinc intermediate then adds to the carbonyl group, forming a β-hydroxy ester, which can be subsequently hydrolyzed to the target hydroxyacetic acid.

Another powerful method for carbon-carbon bond formation is the use of samarium(II) iodide (SmI2). nih.govnih.govpageplace.deresearchgate.netrsc.org SmI2 is a versatile single-electron transfer reagent that can mediate a variety of coupling reactions. For instance, a SmI2-mediated coupling of a bicyclic ketone with an appropriate electrophile could lead to the desired carbon skeleton.

Introduction and Modification of the Hydroxyacetic Acid Moiety

A convergent approach like the Reformatsky reaction introduces the hydroxy and ester functionalities simultaneously. Subsequent hydrolysis of the ester yields the final carboxylic acid.

Alternatively, a stepwise approach could be envisioned. For example, the addition of a cyanide source to norcamphor would form a cyanohydrin. Hydrolysis of the nitrile group would then yield a hydroxycarboxylic acid. However, this would result in a carboxylic acid directly attached to the bicyclic ring, requiring a subsequent one-carbon homologation to form the acetic acid moiety.

Optimization of Reaction Conditions and Yields in Academic Contexts

The synthesis of this compound, a tertiary β-hydroxy acid, is often approached via the Reformatsky reaction. This classic carbon-carbon bond-forming reaction involves the addition of an organozinc enolate, derived from an α-halo ester, to a ketone—in this case, bicyclo[2.2.1]heptan-2-one (norcamphor). Academic research has focused extensively on optimizing the conditions for this and similar reactions to maximize yield, diastereoselectivity, and substrate scope.

Key parameters frequently optimized in the context of the Reformatsky reaction include the choice of metal, solvent, temperature, and the method of metal activation. While zinc is the traditional metal, other metals and metal salts like indium, samarium(II) iodide (SmI₂), and low-valent iron or copper have been explored to improve reactivity and selectivity. The activation of zinc dust is crucial for achieving high yields, with methods ranging from treatment with acids (e.g., HCl) to the use of iodine or TMSCl.

Solvent choice significantly impacts the reaction's success. Aprotic solvents such as THF, diethyl ether, and benzene (B151609) are commonly employed. For instance, studies on related imino-Reformatsky reactions have shown that THF can be an optimal solvent, and adjusting the temperature is necessary to promote the desired reaction pathway and prevent side reactions.

Recent advancements have also focused on developing asymmetric versions of the Reformatsky reaction to control the stereochemistry of the resulting β-hydroxy ester. This is particularly relevant for bicyclic systems where multiple stereocenters are present. Diastereoselective approaches often rely on chiral auxiliaries attached to the ester or the ketone. For example, a highly diastereoselective SmI₂-mediated Reformatsky reaction was a key step in a total synthesis of prostaglandin (B15479496) E2 methyl ester, achieving a diastereomeric excess of over 95%. Such high levels of stereocontrol are sought after in academic settings to produce single stereoisomers of complex molecules.

The table below summarizes key variables and their typical impact on the synthesis of β-hydroxy esters via the Reformatsky reaction, applicable to the synthesis of the target compound.

ParameterVariationGeneral Impact on Yield and Selectivity
MetalZinc (activated), Indium, Samarium(II) Iodide, IronAffects reactivity and functional group tolerance. SmI₂ can offer high diastereoselectivity.
SolventTHF, Diethyl Ether, Benzene, DioxaneInfluences the solubility of intermediates and the reaction rate. THF is commonly optimal.
Temperature-78°C to refluxControls reaction rate and selectivity. Lower temperatures often improve stereoselectivity.
α-Halo EsterBromoacetate, Iodoacetate, ChloroacetateReactivity order is typically I > Br > Cl. Choice can impact the rate of enolate formation.
Activation MethodIodine, TMSCl, Acid washing, Rieke ZincCrucial for initiating the reaction and achieving high conversion by removing the passivating oxide layer on zinc.

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Considerations

Classical Approach: The Reformatsky Reaction

The traditional synthesis via the Reformatsky reaction is a robust and well-established method.

Advantages : It demonstrates broad functional group tolerance compared to more reactive organometallics like Grignard reagents. The starting materials, norcamphor and α-halo esters, are readily available.

Disadvantages : The reaction requires stoichiometric amounts of zinc, leading to significant metal waste. The activation of zinc can be inconsistent, and the reaction often requires anhydrous, inert conditions. From a green chemistry perspective, the use of volatile organic solvents and the generation of metallic waste are notable drawbacks. The atom economy is also inherently poor due to the use of a stoichiometric metal promoter and subsequent acidic workup.

Modern & Green Alternatives: Biocatalysis

A greener approach to structurally related chiral bicyclo[2.2.1]heptane derivatives involves biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While a direct enzymatic route to the target tertiary alcohol is challenging, enzymatic hydrolysis for the synthesis of related chiral building blocks offers a compelling comparison.

For instance, the enantioselective desymmetrization of prochiral diesters of bicyclo[2.2.1]heptane has been achieved with high efficiency using lipases. A process using Candida antarctica lipase (B570770) B (Novozym 435) to produce the monoester of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate resulted in an 82% yield with a low catalyst loading. This enzymatic method avoids harsh reagents and solvents, operating in aqueous systems at or near room temperature.

The table below provides a comparative analysis of these synthetic philosophies.

MetricClassical Reformatsky RouteBiocatalytic Approach (Analogous Systems)
Reagents Stoichiometric zinc metal, α-halo esters, organic solventsEnzyme (lipase), water or buffer as solvent
Conditions Anhydrous, often requires heating or cooling (-78°C to reflux)Aqueous, mild temperatures (e.g., 25-40°C), neutral pH
Overall Yield Variable, typically moderate to good (50-85%)Often high (>80%) with high enantiomeric excess (>99% e.e.).
Atom Economy Poor, due to stoichiometric metal wasteExcellent, as water is the only co-reagent in hydrolysis
Environmental Impact (E-Factor) High (significant solvent and metal waste)Low (minimal waste, biodegradable catalyst)
Safety Use of reactive metals and flammable organic solventsGenerally safe, non-toxic reagents and conditions

Table of

Stereochemical and Conformational Analysis of 2 2 Hydroxybicyclo 2.2.1 Heptan 2 Yl Acetic Acid

Methodologies for Absolute and Relative Stereochemistry Determination

The unambiguous assignment of stereochemistry in a molecule with multiple chiral centers, such as 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid, is fundamental to understanding its properties and reactivity. Several powerful analytical techniques are employed for this purpose.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the relative stereochemistry of bicyclo[2.2.1]heptane derivatives. The rigid nature of this skeleton results in distinct and predictable NMR signatures for substituents in different spatial orientations, primarily the exo and endo positions. thieme-connect.de

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provide a wealth of structural information. Key parameters for configuration assignment include:

Chemical Shifts (δ): Protons and carbons in endo positions often experience steric compression, leading to different chemical shifts compared to their exo counterparts. thieme-connect.de For instance, endo-protons can be significantly deshielded relative to those in a less sterically crowded environment.

Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, which can help differentiate isomers.

Nuclear Overhauser Effect (NOE): 2D NOESY experiments are particularly powerful for establishing through-space proximity between protons. The presence or absence of an NOE signal between specific protons can definitively establish the relative configuration, as demonstrated in the structural revision of related bicyclo[2.2.1]heptane derivatives. acs.org

For the differentiation of enantiomers, which are indistinguishable in a standard achiral NMR environment, chiral lanthanide shift reagents (LSRs) such as Yb(hfc)₃ can be employed. researchgate.net The LSR forms a complex with the molecule, inducing diastereomeric environments that cause the separation of NMR signals for the different enantiomers, enabling their distinction and quantification. researchgate.net

Table 1: NMR Techniques for Stereochemical Assignment of Bicyclo[2.2.1]heptane Derivatives
TechniqueParameterApplication in StereochemistryReference
¹H & ¹³C NMRChemical Shift (δ)Differentiates between exo and endo isomers based on steric and electronic environments. thieme-connect.de
2D NOESYNuclear Overhauser EffectProvides definitive proof of relative configuration by identifying through-space proximity of protons. acs.org
¹³C NMR with Chiral LSRsLanthanide-Induced Shift (LIS)Enables the differentiation and analysis of enantiomers by creating a chiral environment. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive method for determining the absolute and relative stereochemistry of a molecule by mapping electron density to reveal the precise spatial arrangement of atoms in a single crystal. This technique yields accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular structure and conformation in the solid state.

For the related compound, 2-hydroxybicyclo[2.2.1]heptane-2-endo-carboxylic acid, crystallographic analysis has been performed. researchgate.net The study revealed detailed structural parameters and provided insight into the intermolecular forces, such as hydrogen bonding, that govern the crystal packing. researchgate.net This solid-state data serves as an unambiguous benchmark for confirming stereochemical assignments made by other spectroscopic methods.

Table 2: Crystallographic Data for 2-hydroxybicyclo[2.2.1]heptane-2-endo-carboxylic Acid
ParameterValue
Molecular FormulaC₈H₁₂O₃
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)25.838(2)
b (Å)9.2992(7)
c (Å)7.2476(6)
Volume (ų)1741.4
Z8

Data sourced from the abstract of a study on the title compound. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for determining the absolute configuration of chiral compounds.

The application of these techniques to the rigid bicyclo[2.2.1]heptane framework is well-established. doaj.orgquick.cz The observed Cotton effects in the ECD spectrum can often be correlated with the absolute configuration of the molecule through empirical rules, such as the Octant Rule for ketones. doaj.orgquick.cz For more complex systems or where empirical rules are ambiguous, the absolute configuration can be determined by comparing experimentally measured ECD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations for a known stereoisomer.

Conformational Preferences and Dynamics of the Bicyclo[2.2.1]heptane Skeleton

The primary conformational feature is the distinction between substituents attached to the six-membered rings in either an exo (pointing away from the C7 bridge) or endo (pointing towards the C7 bridge) position. The exo position is generally less sterically hindered than the endo position. For this compound, the acetic acid group is attached to the C2 position, which is itself a stereocenter, leading to diastereomers based on the exo or endo placement of the hydroxyl and acetic acid groups relative to the bicyclic system. The conformational preference of the acetic acid side chain itself will be largely dictated by the intramolecular interactions discussed in the following section.

Intramolecular Interactions and Hydrogen Bonding Influences on Conformation

The presence of both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group on the same carbon atom allows for the possibility of significant intramolecular and intermolecular interactions. Hydrogen bonding, in particular, plays a crucial role in defining the preferred conformation and the supramolecular assembly of the molecule. libretexts.org

An intramolecular hydrogen bond can potentially form between the hydrogen of the tertiary alcohol and the carbonyl oxygen of the carboxylic acid. libretexts.orgconicet.gov.ar This interaction would create a stable six-membered ring, significantly restricting the conformational freedom of the acetic acid side chain and locking it into a preferred orientation relative to the bicyclic core. The strength of such a bond would influence the molecule's physical properties.

In the solid state, intermolecular forces often dominate. For the endo-isomer of 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid, X-ray analysis has shown that the crystal structure is organized by a network of intermolecular hydrogen bonds. researchgate.net These interactions lead to the formation of centrosymmetric dimers, which are further connected into sheets. researchgate.net This demonstrates that while intramolecular H-bonds may be significant in solution or the gas phase, intermolecular H-bonds dictate the structure in the crystalline form. Carboxylic acids commonly form strong intermolecular hydrogen-bonded dimers. libretexts.org

Isomeric Forms and Their Separation Methodologies

This compound is a chiral molecule with multiple stereocenters, giving rise to several stereoisomers. The key chiral centers are C1, C4 (the bridgehead carbons), and C2 (the carbon bearing the hydroxyl and acetic acid groups).

The primary isomeric forms are the diastereomers that differ in the orientation of the substituents at the C2 position, leading to exo and endo forms. Each of these diastereomers exists as a pair of enantiomers.

Table 3: Principal Isomeric Forms
Diastereomeric FormDescriptionEnantiomeric Pair
endo-isomerThe acetic acid group is oriented towards the C7 bridge.Exists as a pair of enantiomers (e.g., (1R,2S,4S) and (1S,2R,4R)).
exo-isomerThe acetic acid group is oriented away from the C7 bridge.Exists as a pair of enantiomers (e.g., (1R,2R,4S) and (1S,2S,4R)).

The separation of these isomers is crucial for studying their individual properties.

Separation of Diastereomers: Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention). Therefore, they can be separated using standard laboratory techniques such as column chromatography, as has been demonstrated for related bicyclic diastereomers. quick.cz

Separation of Enantiomers (Resolution): Enantiomers have identical physical properties in an achiral environment and require chiral methods for separation. Common techniques include:

Chiral Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization or chromatography. The original enantiomers are then recovered from the separated diastereomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can directly separate the enantiomers based on their differential interactions with the chiral support.

Reaction Mechanisms and Pathways Involving 2 2 Hydroxybicyclo 2.2.1 Heptan 2 Yl Acetic Acid

Mechanistic Investigations of Formation Reactions

The synthesis of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid and its derivatives often involves the formation of the bicyclo[2.2.1]heptane skeleton through cycloaddition reactions, followed by functional group manipulations. The precise mechanistic details, including the nature of transition states and intermediates, are highly dependent on the specific synthetic route employed.

While specific computational studies on the transition states for the formation of this compound are not extensively documented in the literature, analogies can be drawn from related bicyclo[2.2.1]heptane syntheses. For instance, in Diels-Alder reactions used to construct the bicyclic core, a concerted, pericyclic transition state is generally accepted. This transition state involves the simultaneous formation of two new sigma bonds.

In reactions involving carbocationic intermediates, such as acid-catalyzed hydration of a corresponding unsaturated precursor, the formation of a bicyclic carbocation is a key step. The stability and subsequent reactions of this intermediate are crucial in determining the final product distribution. Quantum-chemical computations on related systems, like the hexyl ion, show that carbocation rearrangements can involve protonated cyclopropane (B1198618) (PCP+) structures as either transition states or transient intermediates. uregina.ca These rearrangements often proceed through a series of elementary steps, including 1,2-hydride and 1,2-alkyl shifts, each with its own transition state. uregina.ca

Both Lewis and Brønsted acids play a pivotal role in the synthesis and transformation of bicyclo[2.2.1]heptane derivatives.

Lewis Acid Catalysis: Lewis acids, such as aluminum triflate, are effective in promoting formal [4+2] cycloaddition reactions for the synthesis of bicyclo[4.1.1]octanes, a related bridged system. nih.gov In the context of forming the bicyclo[2.2.1]heptane skeleton, Lewis acids can catalyze Diels-Alder reactions, enhancing their rate and stereoselectivity. nih.gov For example, Lewis acid catalysis has been used in the formal (3 + 2) annulation between N-arylimines and bicyclobutanes to create azabicyclo[2.1.1]hexanes. nih.gov

Brønsted Acid Catalysis: Brønsted acids are crucial in catalyzing intramolecular reactions of derivatives of the bicyclo[2.2.1]heptane system. They can promote intramolecular aldol-like condensations and cyclizations. rsc.org In the context of terpene cyclizations, which often involve bicyclic structures, Brønsted acids are used to initiate the cyclization cascade through protonation of an olefin. rsc.org However, these reactions can sometimes be complicated by competing elimination or substitution reactions. rsc.org

The table below summarizes the role of these acid catalysts in related reactions.

Catalyst TypeRole in Synthesis/ReactionExample Application
Lewis Acid Promotion of cycloaddition and annulation reactions. nih.govnih.govnih.govCatalysis of Diels-Alder reactions to form the bicyclic core.
Brønsted Acid Catalysis of intramolecular cyclizations and rearrangements. rsc.orgrsc.orgInitiation of terpene-like cyclization cascades.

Rearrangement Reactions of the Bicyclo[2.2.1]heptane Scaffold

The bicyclo[2.2.1]heptane skeleton is notoriously prone to skeletal rearrangements, particularly under acidic conditions that favor the formation of carbocationic intermediates.

Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. soton.ac.uk These shifts are common in bicyclic terpenes and are a defining characteristic of the chemistry of the bicyclo[2.2.1]heptane system. msu.edu The driving force for these rearrangements is the formation of a more stable carbocation.

The mechanism involves the formation of a carbocation, often through protonation of a hydroxyl group followed by the loss of water. A subsequent 1,2-shift of a neighboring group leads to a rearranged, and often more stable, carbocation. This process can be highly stereospecific. chemrxiv.org For instance, the conversion of isoborneol (B83184) to camphene (B42988) is a classic example of a Wagner-Meerwein rearrangement in a bicyclo[2.2.1]heptane system. msu.edu Computational studies have indicated that such rearrangements can be nearly barrierless in some cases. chemrxiv.org

Under strong acid catalysis, the bicyclo[2.2.1]heptane framework can undergo complex skeletal rearrangements beyond simple Wagner-Meerwein shifts. These rearrangements are driven by the thermodynamic stability of the resulting carbocation intermediates. For example, quantum calculations on the acid-catalyzed rearrangements of norborn-5-en-2-one show the formation of various stable C7H9O+ cations upon protonation.

These rearrangements can be influenced by the nature of the acid catalyst and the solvent system. The presence of functional groups, such as the hydroxyl and carboxylic acid groups in this compound, can also direct or influence the course of these rearrangements.

Mechanistic Aspects of Lactonization and Cyclization Reactions

The proximate hydroxyl and carboxylic acid groups in this compound can undergo intramolecular cyclization to form a lactone (a cyclic ester). This reaction is typically acid-catalyzed and is a specific example of a Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of this intramolecular Fischer esterification proceeds through several key steps, all of which are in equilibrium: masterorganicchemistry.combyjus.comchemistrysteps.com

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst. This protonation occurs on the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. byjus.comchemistrysteps.com

Nucleophilic Attack: The hydroxyl group acts as an intramolecular nucleophile and attacks the activated carbonyl carbon. byjus.com This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms. This step converts a poor leaving group (–OH) into a good leaving group (–H2O). byjus.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated lactone.

Deprotonation: The protonated lactone is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final lactone product and regenerate the acid catalyst. byjus.com

The formation of five- and six-membered lactone rings is generally favored in these intramolecular reactions. masterorganicchemistry.com

The table below outlines the key steps in the acid-catalyzed lactonization of this compound.

StepDescriptionKey Intermediate/Transition State
1Protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst.Protonated carbonyl group.
2Intramolecular nucleophilic attack by the hydroxyl group on the activated carbonyl carbon.Tetrahedral intermediate.
3Proton transfer from the attacking hydroxyl group to another oxygen atom.Activated complex with a good leaving group (H₂O).
4Elimination of a water molecule to reform the carbonyl double bond.Protonated lactone.
5Deprotonation to yield the final lactone product.Neutral lactone.

Intramolecular Esterification Mechanisms

The proximate positioning of the hydroxyl and carboxylic acid groups in this compound facilitates intramolecular esterification, also known as lactonization, to form a cyclic ester or lactone. This reaction is typically catalyzed by an acid and proceeds through a nucleophilic acyl substitution mechanism.

The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid group by an acid catalyst (H-A). This initial step enhances the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the oxygen atom of the tertiary hydroxyl group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This attack results in the formation of a tetrahedral intermediate.

Following the formation of the tetrahedral intermediate, a proton transfer occurs from the newly incorporated hydroxyl group to one of the existing hydroxyl groups of the intermediate. This protonation converts one of the hydroxyl groups into a good leaving group (water). The intermediate then collapses, reforming the carbonyl double bond and expelling a molecule of water. The final step involves the deprotonation of the carbonyl oxygen by a conjugate base (A⁻) to regenerate the acid catalyst and yield the final lactone product. The likely product of this reaction is a γ-lactone, given the 1,4-relationship between the hydroxyl and carboxyl groups.

Table 1: Postulated Intermediates in the Intramolecular Esterification of this compound

StepIntermediateDescription
1Protonated Carboxylic AcidThe carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon.
2Tetrahedral IntermediateThe tertiary alcohol attacks the protonated carbonyl carbon, forming a five-membered ring intermediate.
3Protonated Tetrahedral IntermediateA proton is transferred to one of the hydroxyl groups, preparing it to be eliminated as water.
4Protonated LactoneThe tetrahedral intermediate collapses, eliminating water and forming the protonated lactone.

Formation of Polycyclic Systems

Under more forcing conditions, such as treatment with strong acids and heat, this compound can undergo rearrangements to form more complex polycyclic systems. These reactions are typically initiated by the formation of a carbocation, which can then undergo skeletal rearrangements characteristic of the bicyclo[2.2.1]heptane system.

The reaction is initiated by the protonation of the tertiary hydroxyl group, followed by the elimination of a water molecule to generate a tertiary carbocation at the C2 position of the bicyclo[2.2.1]heptane ring. This carbocation is a key intermediate that can trigger a cascade of rearrangements.

One plausible pathway involves a Wagner-Meerwein rearrangement, a common feature in the chemistry of norbornyl systems. In this process, a C-C bond migrates to the carbocationic center. For instance, the C1-C6 bond can migrate to the C2 position, leading to the formation of a new bicyclo[3.2.1]octane skeleton. This rearrangement relieves some of the inherent ring strain in the bicyclo[2.2.1]heptane system and can lead to a more stable carbocation. The newly formed carbocation can then be trapped by the intramolecular carboxylic acid group, leading to the formation of a new polycyclic lactone.

Alternatively, the initially formed carbocation could undergo other rearrangements or be directly attacked by the carboxylic acid group without a preceding skeletal rearrangement, leading to a different lactone product. The specific outcome would be highly dependent on the reaction conditions and the relative stabilities of the various carbocation intermediates and transition states.

Table 2: Potential Rearrangement Pathways and Resulting Polycyclic Skeletons

Initial Carbocation LocationRearrangement TypeMigrating GroupResulting Polycyclic Skeleton
C2Wagner-MeerweinC1-C6 bondBicyclo[3.2.1]octane
C2Wagner-MeerweinC1-C7 bondBicyclo[2.2.2]octane
C2Hydride Shift (if applicable)H from adjacent carbonIsomeric bicyclo[2.2.1]heptane

Kinetic and Thermodynamic Studies of Relevant Reactions

While specific experimental kinetic and thermodynamic data for the reactions of this compound are not extensively documented in the literature, general principles of physical organic chemistry allow for a qualitative analysis of these reactions.

Intramolecular Esterification:

The intramolecular esterification to form a γ-lactone is generally a thermodynamically favorable process. The formation of a five-membered ring is entropically favored over an intermolecular reaction, as it involves the cyclization of a single molecule rather than the bringing together of two separate molecules. The enthalpy change for this reaction is expected to be slightly negative or near zero, as the strain in the resulting lactone is relatively low.

Kinetically, the rate of lactonization is influenced by several factors. The rigid bicyclo[2.2.1]heptane framework holds the hydroxyl and carboxylic acid groups in a relatively fixed orientation, which can either accelerate or decelerate the reaction depending on the specific stereochemistry of the molecule. If the conformation allows for easy approach of the nucleophilic hydroxyl group to the electrophilic carbonyl carbon, the reaction will be kinetically favored.

Formation of Polycyclic Systems:

The formation of polycyclic systems through carbocation rearrangements is typically under kinetic and thermodynamic control. The initial formation of the carbocation is the rate-determining step and generally has a high activation energy, requiring elevated temperatures and strong acid catalysis.

The subsequent Wagner-Meerwein rearrangements are usually very fast, with low activation barriers. The distribution of products is then determined by the relative stabilities of the various possible carbocation intermediates and the transition states leading to them. The thermodynamically most stable polycyclic product will be the one that is lowest in energy. However, under certain conditions, a kinetically controlled product, formed via the lowest energy transition state, may be the major product.

Table 3: Qualitative Kinetic and Thermodynamic Parameters for Key Reaction Steps

Reaction StepActivation Energy (Ea)Enthalpy Change (ΔH)Entropy Change (ΔS)Gibbs Free Energy Change (ΔG)
Intramolecular EsterificationModerateSlightly NegativePositiveNegative (Favorable)
Carbocation FormationHighPositivePositivePositive (Unfavorable at low T)
Wagner-Meerwein RearrangementLowVariesNear ZeroVaries
Polycyclic Lactone FormationModerateNegativeNegativeVaries

Computational and Theoretical Chemistry Studies of 2 2 Hydroxybicyclo 2.2.1 Heptan 2 Yl Acetic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure), which in turn dictate the molecule's physical and chemical characteristics.

Density Functional Theory (DFT) Applications for Energy Minimization and Vibrational Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For a molecule like 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are employed to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the frequencies of the molecule's vibrational modes, which correspond to the stretching and bending of bonds. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the predicted structure. For instance, the characteristic vibrational frequencies for the hydroxyl (O-H), carbonyl (C=O), and carboxylic acid (O-H) groups can be accurately predicted.

Table 1: Representative Calculated Vibrational Frequencies for Functional Groups in Bicyclo[2.2.1]heptane Derivatives (Illustrative)

Functional GroupVibrational ModeTypical Calculated Frequency Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3500-3700
Carbonyl (C=O)C=O Stretch1700-1750
Carboxylic Acid (-COOH)O-H Stretch3400-3600
Carboxylic Acid (-COOH)C=O Stretch1750-1800

Note: These are illustrative values based on typical DFT calculations for organic molecules and may vary for the specific target compound.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties.

For this compound, high-level ab initio calculations could be used to refine the geometry obtained from DFT and to calculate electronic properties with greater accuracy. These methods are particularly useful for studying systems where electron correlation effects are significant. A study on 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid utilized ab initio computational studies to predict its turn structure, which was later confirmed by NMR spectroscopy. nih.gov This highlights the predictive power of these methods for understanding the structure of substituted bicyclo[2.2.1]heptane systems.

Conformational Search and Energy Landscapes

The bicyclo[2.2.1]heptane framework is rigid, but the substituents at the C2 position—the hydroxyl and acetic acid groups—can rotate, leading to different conformations. A conformational search is a computational procedure used to identify the various stable conformers of a molecule and to determine their relative energies.

By systematically rotating the rotatable bonds (e.g., the C-C bond of the acetic acid side chain and the C-O bond of the hydroxyl group) and performing energy minimizations for each starting geometry, a potential energy surface can be mapped out. This "energy landscape" reveals the low-energy conformers and the energy barriers that separate them. Understanding the conformational preferences is crucial as different conformers can exhibit different chemical reactivity and biological activity. Studies on other substituted bicyclo[2.2.1]heptanes have shown that the interactions between substituents and the bicyclic frame dictate the preferred conformations. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

As mentioned in section 5.1.1, vibrational frequencies can be calculated using methods like DFT. In addition to this, Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. These calculations can predict the ¹H and ¹³C NMR spectra of this compound. By comparing the predicted spectrum with the experimental one, chemists can confirm the structure of the molecule and assign the signals to specific atoms. The accuracy of these predictions has been demonstrated for a variety of substituted norbornanes.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Norbornane (B1196662) (Generic Example)

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H12.52.4
H2 (exo)1.81.7
H2 (endo)1.51.4
H3 (exo)1.61.5
H3 (endo)1.31.2

Note: This table provides a generic example to illustrate the typical agreement between predicted and experimental NMR data for norbornane systems.

Transition State Characterization and Reaction Pathway Elucidation

Computational methods can be used to study the mechanisms of chemical reactions by locating and characterizing transition states. A transition state is the highest energy point along a reaction pathway, and its structure and energy determine the rate of the reaction.

For this compound, one could computationally investigate various reactions, such as esterification of the carboxylic acid or dehydration of the tertiary alcohol. By calculating the structures and energies of the reactants, products, and the transition state connecting them, the reaction mechanism can be elucidated, and the activation energy can be determined. DFT studies on the reactions of other bicyclo[2.2.1]heptane derivatives, such as epoxidation, have successfully characterized the transition states and explained the observed stereoselectivity.

Derivatization and Advanced Chemical Transformations of 2 2 Hydroxybicyclo 2.2.1 Heptan 2 Yl Acetic Acid

Esterification and Amidation Reactions for Synthetic Diversification

The presence of a carboxylic acid group allows for straightforward esterification and amidation reactions, which are fundamental for creating a library of derivatives.

Esterification: The carboxylic acid moiety of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid can be readily converted to a variety of esters. Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), are applicable. rug.nl Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. The tertiary hydroxyl group is generally unreactive under these conditions, allowing for selective esterification of the carboxylic acid.

Amidation: The synthesis of amides from the carboxylic acid group is another key transformation. libretexts.org This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. libretexts.org Direct amidation can also be accomplished using coupling reagents similar to those used in esterification, which facilitate the formation of the amide bond under mild conditions. organic-chemistry.orgorganic-chemistry.org Boron-based reagents have also been shown to be effective catalysts for direct amidation reactions. organic-chemistry.orgresearchgate.net

Table 1: Esterification and Amidation Reactions
TransformationReagents and ConditionsProduct Type
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetate Ester
EsterificationAlcohol (R-OH), DCC or EDC, DMAP2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetate Ester
Amidation1. SOCl₂ or (COCl)₂ 2. Amine (R₁R₂NH)2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetamide
AmidationAmine (R₁R₂NH), Coupling Agent (e.g., HATU, HOBt)2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetamide

Oxidation and Reduction Chemistry of the Hydroxy and Carboxylic Acid Groups

The reactivity of the hydroxyl and carboxylic acid groups towards oxidation and reduction provides pathways to other functional derivatives.

Oxidation: The tertiary hydroxyl group in this compound is resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions would likely lead to degradation of the bicyclic system. The carboxylic acid group is already in a high oxidation state and is generally inert to further oxidation.

Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol, yielding 2-(2-hydroxybicyclo[2.2.1]heptan-2-yl)ethanol. This transformation is typically carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. Borane (BH₃) complexes, such as BH₃·THF, can also be used for this purpose and may offer different selectivity profiles. The tertiary hydroxyl group remains unaffected by these reagents.

Table 2: Oxidation and Reduction Reactions
Functional GroupTransformationReagents and ConditionsProduct
Tertiary HydroxylOxidationStandard oxidizing agents (e.g., PCC, KMnO₄, CrO₃)No reaction
Carboxylic AcidReductionLithium aluminum hydride (LiAlH₄) in THF or Et₂O2-(2-hydroxybicyclo[2.2.1]heptan-2-yl)ethanol
Carboxylic AcidReductionBorane (BH₃·THF)2-(2-hydroxybicyclo[2.2.1]heptan-2-yl)ethanol

Cyclization Reactions Leading to Novel Polycyclic Structures (e.g., Lactones)

The proximity of the hydroxyl and carboxylic acid groups in this compound allows for intramolecular cyclization to form a lactone. This reaction, known as lactonization, is a type of intramolecular esterification. wikipedia.orgtutorchase.com

Being a γ-hydroxy acid, the compound is predisposed to form a stable five-membered γ-lactone ring. This cyclization is typically promoted by heat and/or an acid catalyst. nepjol.infonih.govias.ac.inyoutube.com The resulting product is a novel polycyclic structure containing a spiro-lactone fused to the bicyclo[2.2.1]heptane core. Such bridged bicyclic lactones are of interest in medicinal chemistry. nih.gov The reaction is often reversible, with the equilibrium position influenced by the reaction conditions. wikipedia.orgyoutube.com

Table 3: Intramolecular Cyclization (Lactonization)
Starting MaterialReagents and ConditionsProduct
This compoundAcid catalyst (e.g., H₂SO₄, p-TsOH), HeatSpiro[bicyclo[2.2.1]heptane-2,2'-oxolan]-5'-one

Functionalization of the Bicyclo[2.2.1]heptane Core

Direct functionalization of the saturated and sterically hindered bicyclo[2.2.1]heptane skeleton is challenging but can be achieved through modern synthetic methods.

Direct electrophilic or nucleophilic substitution on the unsubstituted sp³-hybridized carbon atoms of the bicyclo[2.2.1]heptane core is generally not feasible. The carbon-hydrogen bonds are non-polar and unreactive towards most electrophiles and nucleophiles. Electrophilic additions are characteristic reactions of unsaturated norbornene systems but not the saturated norbornane (B1196662) core. cdnsciencepub.comyoutube.com Nucleophilic substitutions on the bicyclic core would require the prior installation of a suitable leaving group, for example, through radical halogenation. Studies on nucleophilic substitution reactions of 2-norbornyl derivatives have shown complex mechanisms and stereochemical outcomes. rsc.org

Modern synthetic strategies offer more promising avenues for the functionalization of the bicyclo[2.2.1]heptane core.

Radical Reactions: Free radical reactions can be used to introduce functionality onto the norbornane skeleton. For instance, radical halogenation can install a halide, which can then be subjected to nucleophilic substitution or other transformations. The bridgehead positions of the norbornane system are generally less reactive towards radical attack.

C-H Activation: A more advanced and direct approach is C-H activation, which involves the use of transition metal catalysts to selectively convert a C-H bond into a C-C or C-heteroatom bond. nih.gov Palladium catalysis, often in conjunction with norbornene as a mediator, has been extensively developed for the C-H functionalization of aromatic compounds, and related principles can be applied to aliphatic systems. researchgate.netresearchgate.netbohrium.comresearchgate.net However, the C-H activation of strained bicyclic systems like bicyclo[2.2.1]heptane derivatives can be challenging and may result in low conversions. chemrxiv.orgresearchgate.netchemrxiv.org These methods represent a frontier in synthetic chemistry and could potentially be applied to introduce functional groups at various positions on the bicyclic core of this compound.

Table 4: Potential C-H Activation Strategies
StrategyCatalyst/Reagent SystemPotential Outcome
Directed C-H ActivationPalladium, Rhodium, or Ruthenium catalysts with a directing groupFunctionalization at a specific position relative to the directing group
Undirected C-H FunctionalizationPhotoredox catalysis or strong oxidizing agentsIntroduction of functional groups at the most reactive C-H bonds

Ring-Opening Reactions of Related Lactones or the Bicyclic System

Ring-Opening of Lactones: The spiro-lactone formed via intramolecular cyclization can undergo ring-opening reactions. Under basic conditions (saponification), the lactone is hydrolyzed to the corresponding carboxylate salt of the parent hydroxy acid. wikipedia.org Acid-catalyzed hydrolysis can also regenerate the hydroxy acid. Furthermore, the lactone can react with other nucleophiles. For example, reaction with an amine (aminolysis) would open the lactone ring to form a hydroxy amide. wikipedia.orggoogle.com

Ring-Opening of the Bicyclic System: The bicyclo[2.2.1]heptane system is characterized by significant ring strain. However, its carbon-carbon single bonds are robust, and ring-opening reactions are not common under typical laboratory conditions. Such transformations usually require high energy input or the presence of specific activating groups, which are not present in the parent this compound.

Table 5: Ring-Opening Reactions of the Derived Lactone
Starting MaterialReagents and ConditionsProduct
Spiro[bicyclo[2.2.1]heptane-2,2'-oxolan]-5'-oneAqueous base (e.g., NaOH), then acidificationThis compound
Spiro[bicyclo[2.2.1]heptane-2,2'-oxolan]-5'-oneAmine (R₁R₂NH)N-substituted 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetamide

Applications of 2 2 Hydroxybicyclo 2.2.1 Heptan 2 Yl Acetic Acid in Complex Molecule Synthesis

Role as a Chiral Building Block in Natural Product Total Synthesis

The stereochemically defined structure of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid makes it an attractive starting material in the chiral pool synthesis of natural products. The bicyclo[2.2.1]heptane skeleton provides a rigid scaffold that can be elaborated into various complex structures with controlled stereochemistry. Although direct total syntheses of natural products using this specific acid are not extensively documented, the utility of similar bicyclic systems is well-established in the synthesis of prostaglandins (B1171923) and carbocyclic nucleosides. nih.govmdpi.com

For instance, the synthesis of prostaglandin (B15479496) analogs often relies on the stereocontrolled functionalization of a cyclopentane (B165970) core, which can be envisioned to be derived from the bicyclic system of this compound through cleavage of one of the rings. The defined stereocenters in the starting material would serve to guide the stereochemistry of the final product.

Similarly, the synthesis of carbocyclic nucleoside analogs, which are important antiviral and anticancer agents, often employs chiral bicyclic intermediates to construct the carbocyclic sugar mimic. bch.roresearchgate.netmdpi.comsonar.chnih.gov The hydroxyl and carboxylic acid groups on this compound provide convenient handles for the introduction of the nucleobase and for further functional group manipulations required to complete the synthesis of these complex molecules.

Natural Product ClassPotential Synthetic Application of the Bicyclic ScaffoldKey Transformations
ProstaglandinsServes as a rigid precursor to the cyclopentane core.Ring-opening reactions, functional group interconversions.
Carbocyclic NucleosidesProvides the chiral carbocyclic framework mimicking the sugar moiety.Glycosylation, functionalization of the acetic acid side chain.

Utilization as a Scaffold for Synthetic Analogs and Derivatives

The bicyclo[2.2.1]heptane framework is a common motif in medicinal chemistry due to its rigid structure, which can help in locking a molecule into a specific conformation for optimal interaction with a biological target. This compound serves as a valuable scaffold for the synthesis of synthetic analogs and derivatives of biologically active compounds.

Derivatives of bicyclo[2.2.1]heptane have been explored for various therapeutic applications. For example, aminomethyl derivatives of bicyclo[2.2.1]heptane-2-yl]acetic acid have been synthesized as building blocks for pharmaceutical testing. biosynth.com The rigid bicyclic scaffold can be used to mimic turn structures in peptides or to position functional groups in a precise three-dimensional arrangement to interact with enzyme active sites or receptors.

The synthesis of novel carbocyclic nucleoside analogs containing the bicyclo[2.2.1]heptane skeleton has been reported, with some compounds showing antiviral activity. researchgate.net The synthetic strategy often involves the elaboration of the functional groups present on the bicyclic core. The hydroxyl and carboxylic acid groups of this compound are ideal for introducing a wide range of substituents, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Derivative ClassTherapeutic AreaSynthetic Approach
Aminated Bicyclo[2.2.1]heptane Acetic AcidsVariousFunctionalization of the carboxylic acid or hydroxyl group.
Carbocyclic Nucleoside AnalogsAntiviral, AnticancerCoupling of nucleobases to the bicyclic scaffold. mdpi.comnih.gov
Peptide MimeticsVariousIncorporation of the rigid scaffold to mimic secondary structures.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. The functional groups of this compound, namely the carboxylic acid and hydroxyl groups, make it a suitable component for certain MCRs, such as the Passerini and Ugi reactions. wikipedia.orgrsc.orgnih.govnih.govnih.govresearchgate.netiastate.eduresearchgate.net

In a Passerini reaction, a carboxylic acid, an aldehyde or ketone, and an isocyanide react to form an α-acyloxy amide. This compound could serve as the carboxylic acid component, thereby incorporating its rigid bicyclic scaffold into the product. The hydroxyl group could potentially participate in intramolecular variants or be used for post-MCR modifications.

The Ugi reaction is even more versatile, combining an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce a bis-amide. Again, this compound can act as the carboxylic acid input. The resulting products would feature the bicyclic moiety and offer multiple points for further diversification, making this approach highly valuable for the generation of compound libraries for drug discovery. For instance, alicyclic beta-lactams have been successfully synthesized via the Ugi reaction starting from alicyclic beta-amino acids like 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid. nih.gov

Multi-Component ReactionRole of this compoundPotential Product Features
Passerini ReactionCarboxylic acid component.α-Acyloxy amides with a rigid bicyclic scaffold. wikipedia.org
Ugi ReactionCarboxylic acid component.Bis-amides with the bicyclic moiety and multiple diversification points. rsc.orgnih.gov

Precursor for Advanced Organic Materials (e.g., monomers, polymers)

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a suitable monomer for the synthesis of polyesters and polyamides through condensation polymerization. nih.govscience-revision.co.ukresearchgate.net The rigid and bulky bicyclo[2.2.1]heptane unit in the polymer backbone would be expected to impart unique thermal and mechanical properties to the resulting materials, such as high glass transition temperatures and enhanced rigidity. semanticscholar.org

Furthermore, the bicyclo[2.2.1]heptane skeleton is a well-known motif in monomers for ring-opening metathesis polymerization (ROMP). nih.govresearchgate.netresearchgate.net20.210.105kent.ac.uk While the parent compound itself is not an olefin, it can be functionalized to introduce a polymerizable norbornene moiety. For example, the hydroxyl group could be esterified with norbornene-5-carboxylic acid, or the carboxylic acid could be coupled with a norbornene-containing amine or alcohol. The resulting functionalized monomers could then be polymerized via ROMP to yield polymers with pendant this compound units. These pendant groups could be further modified to create functional materials with applications in areas such as drug delivery or specialty coatings.

Polymerization MethodRole of this compoundExpected Polymer Properties
Condensation PolymerizationBifunctional monomer (A-B type).High thermal stability, enhanced rigidity. semanticscholar.org
Ring-Opening Metathesis Polymerization (ROMP)Precursor to functionalized norbornene monomers.Functional polymers with pendant bicyclic units. researchgate.netresearchgate.netkent.ac.uk

Contribution to New Synthetic Methodologies and Reagents

Beyond its use as a building block, this compound and its derivatives have the potential to contribute to the development of new synthetic methodologies and reagents. The chiral nature of the molecule makes it a candidate for the development of novel chiral auxiliaries, ligands for asymmetric catalysis, or organocatalysts.

For example, the hydroxyl and carboxylic acid groups can be used to attach the molecule to a substrate, and the rigid bicyclic framework can then direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be cleaved and potentially recycled.

In the realm of organocatalysis, derivatives of this compound could be designed to act as chiral Brønsted acids or bases, or as scaffolds for positioning catalytically active functional groups. The well-defined three-dimensional structure of the bicyclic core is advantageous for creating a specific chiral environment around the catalytic site, which is crucial for achieving high enantioselectivity in asymmetric transformations. While specific examples utilizing this exact compound are yet to be broadly reported, the principles of catalyst design suggest its potential in this area.

Future Directions and Emerging Research Avenues for 2 2 Hydroxybicyclo 2.2.1 Heptan 2 Yl Acetic Acid

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic routes towards 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid that are both innovative and environmentally benign is a primary area for future research. Current synthetic strategies often rely on classical approaches which may not be the most efficient or sustainable.

Future efforts are anticipated to focus on several key areas. Green chemistry principles will likely guide the development of new synthetic pathways. This includes the use of water as a solvent in key reaction steps, such as the Diels-Alder reaction to construct the bicyclo[2.2.1]heptane core. The exploration of biocatalysis, utilizing enzymes to perform specific transformations with high stereoselectivity and under mild conditions, represents another promising frontier. For instance, enzymatic hydroxylation or resolution could provide efficient access to enantiomerically pure forms of the target molecule.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

ApproachPotential AdvantagesPotential Challenges
Water-based Diels-Alder Environmentally friendly, potentially enhanced reactivity and selectivity.Substrate solubility, catalyst compatibility.
Biocatalysis High stereoselectivity, mild reaction conditions, reduced byproducts.Enzyme stability and availability, substrate scope.
One-Pot/Tandem Reactions Increased efficiency, reduced waste and purification steps.Compatibility of reagents and reaction conditions.
Palladium-Catalyzed Coupling High efficiency in bond formation, functional group tolerance.Catalyst cost and removal, ligand design.

Exploration of Unconventional Reactivity Patterns

The strained bicyclo[2.2.1]heptane framework, combined with the presence of a tertiary alcohol and a carboxylic acid, suggests that this compound may exhibit unique and unconventional reactivity. A deeper investigation into these reaction pathways could unveil novel synthetic transformations.

One area of interest is the potential for Wagner-Meerwein rearrangements, a characteristic reaction of carbocations in bicyclic systems. Under acidic conditions, the tertiary alcohol could be protonated and eliminated to form a carbocation, which could then undergo skeletal rearrangements to yield new and complex molecular architectures.

The proximity of the hydroxyl and carboxylic acid groups may also facilitate unique intramolecular reactions. For example, intramolecular cyclization could lead to the formation of novel lactones, which are valuable structural motifs in natural products and pharmaceuticals. Additionally, fragmentation reactions of this β-hydroxy acid derivative could be explored as a method for the stereoselective synthesis of acyclic or macrocyclic compounds. The rigid bicyclic structure could provide a high degree of conformational control, leading to predictable and selective bond cleavage.

Advanced Spectroscopic and Computational Approaches for Deeper Insights

To fully understand the structure, conformation, and reactivity of this compound and its derivatives, the application of advanced spectroscopic and computational methods is essential. These techniques can provide detailed insights that are not accessible through classical analytical methods alone.

High-resolution, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy will be crucial for the unambiguous assignment of all proton and carbon signals and for determining the relative stereochemistry of the molecule. Advanced NMR techniques, such as NOESY and ROESY, can provide information about through-space interactions, which is vital for elucidating the preferred conformation of the bicyclic system and the orientation of the side chain.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be employed to model the conformational landscape of the molecule and to predict its spectroscopic properties. These calculations can help to rationalize the observed NMR data and to understand the influence of stereoelectronic effects on the molecule's stability and reactivity. Furthermore, computational modeling can be used to predict the outcomes of potential reactions and to design new experiments. Mass spectrometry will also play a key role in characterizing the compound and its reaction products, with detailed fragmentation analysis providing valuable structural information.

Table 2: Advanced Analytical and Computational Techniques

TechniqueInformation Gained
Multi-dimensional NMR Complete structural elucidation, stereochemistry, conformational analysis.
DFT Calculations Conformational energies, predicted spectroscopic data, reaction mechanisms.
High-Resolution Mass Spectrometry Accurate mass determination, elemental composition, fragmentation pathways.

Integration into Flow Chemistry or Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives into flow chemistry or automated synthesis platforms offers significant advantages in terms of efficiency, reproducibility, and safety. These modern synthesis technologies are particularly well-suited for the optimization and scale-up of complex multi-step syntheses.

Flow chemistry, where reactions are performed in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. The synthesis of hydroxy acids and related bicyclic compounds has been shown to be amenable to flow processes. For the target molecule, a multi-step flow synthesis could be envisioned, starting from the construction of the bicyclic core via a Diels-Alder reaction, followed by subsequent functional group manipulations in different reactor modules.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and to synthesize libraries of derivatives for biological screening. By combining automated synthesis with high-throughput screening, the discovery of new compounds with desired properties can be significantly accelerated. The modular nature of these platforms allows for the flexible implementation of different synthetic routes and the facile purification of the products.

Potential for Derivatization Towards Underexplored Chemical Space

The functional groups present in this compound—a tertiary alcohol, a carboxylic acid, and a rigid bicyclic scaffold—provide multiple handles for derivatization, opening the door to the exploration of previously underexplored chemical space. The synthesis of novel analogs could lead to the discovery of compounds with unique biological activities or material properties.

The carboxylic acid can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. These derivatives can serve as building blocks for the synthesis of more complex molecules. The tertiary alcohol can be functionalized through etherification or esterification, or it can be eliminated to introduce a double bond into the bicyclic system.

The rigid bicyclo[2.2.1]heptane skeleton can be further modified through various chemical transformations. For example, ring-opening metathesis polymerization (ROMP) of norbornene derivatives is a well-established method for the synthesis of polymers with unique properties. The introduction of different substituents onto the bicyclic core can be used to fine-tune the steric and electronic properties of the molecule, which can have a significant impact on its biological activity. The creation of diverse libraries of these novel bicyclic compounds will be a key step in unlocking their full potential in various scientific fields.

Q & A

Basic: What structural features of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid influence its reactivity in organic synthesis?

The compound’s reactivity is governed by its bicyclo[2.2.1]heptane framework, which introduces steric strain and rigidity, and the hydroxyl group’s hydrogen-bonding capacity. The strained bicyclic system enhances electrophilic reactivity, while the hydroxyl group facilitates nucleophilic substitutions or acid-catalyzed reactions. These features are critical in designing reactions such as esterifications or ring-opening transformations .

Advanced: How can enantiomeric purity be optimized during the synthesis of this compound?

Enantiomeric purity can be achieved via chiral resolution techniques (e.g., diastereomeric salt formation) or asymmetric catalysis. For example, using chiral auxiliaries during cycloaddition steps or employing enantioselective hydrogenation catalysts. Analytical methods like chiral HPLC or polarimetry should validate purity, as demonstrated in studies on structurally similar bicyclic amines .

Basic: What safety protocols are essential for handling this compound?

The compound requires handling in a fume hood with PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (H315, H319). Storage at 4°C in airtight containers prevents degradation. Spills should be neutralized with inert adsorbents and disposed via hazardous waste protocols .

Advanced: Which spectroscopic techniques best characterize the bicyclic structure of this compound?

1H/13C NMR is critical for confirming bicyclic geometry (e.g., coupling constants for bridgehead protons). IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (C9H12O4, MW 184.19) .

Basic: How does the solubility profile of this compound vary in organic solvents?

The compound’s solubility is moderate in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylic acid group. Hydrochloride salt derivatives (as in related bicyclic compounds) improve aqueous solubility for biological assays .

Advanced: How does the hydroxyl group’s position affect hydrogen bonding in the crystal lattice?

X-ray crystallography reveals that the hydroxyl group participates in intermolecular hydrogen bonds with adjacent carboxylic acid moieties, stabilizing the lattice. Computational modeling (DFT) can predict bond angles and lattice energy, as seen in studies of similar bicycloheptane derivatives .

Basic: What synthetic routes are reported for this compound?

Key methods include:

  • Diels-Alder cycloaddition : Using norbornene derivatives and functionalized dienophiles.
  • Hydroxylation : Oxidation of bicyclo[2.2.1]heptene intermediates followed by acetic acid conjugation.
  • Enzymatic synthesis : Lipase-catalyzed ester hydrolysis for regioselective hydroxylation .

Advanced: What in vitro assays evaluate the bioactivity of derivatives of this compound?

Derivatives are screened via:

  • Enzyme inhibition assays : Targeting cyclooxygenase (COX) or proteases, leveraging the bicyclic core’s rigidity.
  • Cellular uptake studies : Fluorescent tagging (e.g., dansyl chloride) to monitor permeability in cancer cell lines.
  • Receptor binding assays : Radiolabeled analogs for affinity quantification in neurological targets .

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